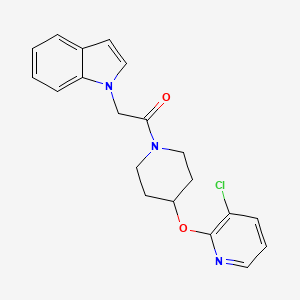
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a combination of pyridine, piperidine, and indole moieties
准备方法
The synthesis of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyridine derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable piperidine derivative to form 3-chloropyridin-2-yl piperidine.
Etherification: The intermediate is then subjected to etherification with an appropriate indole derivative to form the final product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
化学反应分析
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or indole rings are replaced by other groups using appropriate reagents.
科学研究应用
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes.
相似化合物的比较
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can be compared with similar compounds such as:
1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound also contains a chloropyridine moiety and is studied for its nematocidal activity.
3-chloro-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Another compound with a chloropyridine group, known for its fungicidal properties.
生物活性
1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chloropyridinyl group, a piperidinyl moiety, and an indole derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H19ClN2O, with a molecular weight of approximately 316.81 g/mol. The compound's structure is characterized by the presence of functional groups that may interact with biological targets, influencing its activity.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, potentially acting as a non-steroidal anti-inflammatory drug (NSAID). Studies have indicated that similar indole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .
- Receptor Binding : Research suggests that the compound may interact with neurotransmitter receptors, such as serotonin receptors, which could explain its potential effects on mood and anxiety disorders .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for therapeutic use:
- Anti-inflammatory Effects : A study focusing on indole derivatives demonstrated significant anti-inflammatory effects through COX inhibition. The synthesized compounds showed promising results in reducing inflammation in animal models .
- Antimicrobial Properties : Research on similar chloropyridinyl compounds revealed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development into new antimicrobial agents.
- Neuropharmacological Effects : In vivo studies have suggested that compounds with similar structures may possess anxiolytic and antidepressant properties by modulating serotonin pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds can be beneficial:
属性
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-17-5-3-10-22-20(17)26-16-8-12-23(13-9-16)19(25)14-24-11-7-15-4-1-2-6-18(15)24/h1-7,10-11,16H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYFJEMDBRQFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














